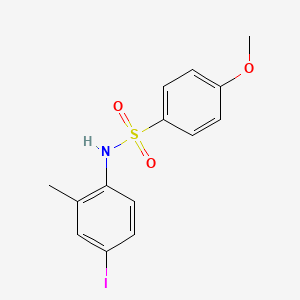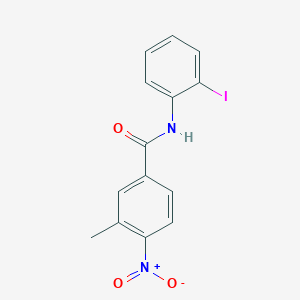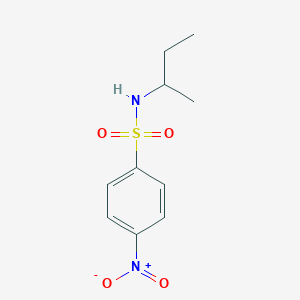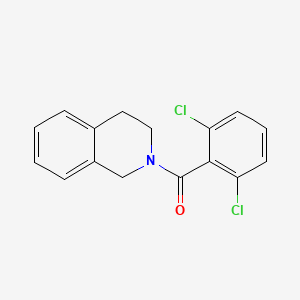![molecular formula C19H21BrN4OS B11023282 [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B11023282.png)
[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone is a complex organic compound that features a benzimidazole ring, a piperidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole ring, followed by the formation of the piperidine ring, and finally the thiazole ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this complex molecule.
Chemical Reactions Analysis
Types of Reactions
[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom on the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry
In chemistry, [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved can include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone: Similar structure but with a chlorine atom instead of bromine.
[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-fluoro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H21BrN4OS |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-bromo-5-propan-2-yl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C19H21BrN4OS/c1-11(2)16-15(23-19(20)26-16)18(25)24-9-7-12(8-10-24)17-21-13-5-3-4-6-14(13)22-17/h3-6,11-12H,7-10H2,1-2H3,(H,21,22) |
InChI Key |
FSHFMFQPSOZOSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B11023226.png)
![N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11023228.png)
![Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate](/img/structure/B11023235.png)


methanone](/img/structure/B11023268.png)
![2-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B11023275.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11023278.png)


![trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11023297.png)
